![molecular formula C20H10Cl4O4 B14743925 2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid CAS No. 128-74-5](/img/structure/B14743925.png)
2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid is a complex organic compound with the molecular formula C21H11Cl5O4. This compound is known for its unique structural features, which include multiple chlorine atoms and a hydroxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid typically involves the reaction of N1,N2-di-(4-hydroxyphenyl)amidines with 3,4,5,6-tetrachloro-1,2-benzoquinone in ethyl acetate at room temperature . This reaction leads to the formation of the desired compound along with other by-products, which are separated and purified through various chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification methods.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are often used in further chemical synthesis and research applications.
科学的研究の応用
2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The compound’s chlorine atoms and hydroxyphenyl group play a crucial role in its reactivity and interaction with biological molecules. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3,4,5-Trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones
- 2,3,5,6-Tetrachloro-1,4-benzoquinone
- 2,3,4,6-Tetrachlorophenol
Uniqueness
2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenyl group. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable for specialized research applications.
特性
CAS番号 |
128-74-5 |
|---|---|
分子式 |
C20H10Cl4O4 |
分子量 |
456.1 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C20H10Cl4O4/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10/h1-8,25H,(H,27,28) |
InChIキー |
AXPRZNDIUUDRBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






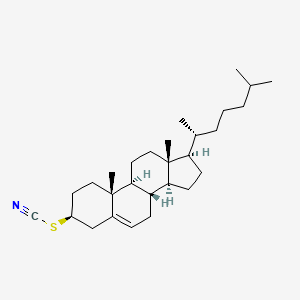
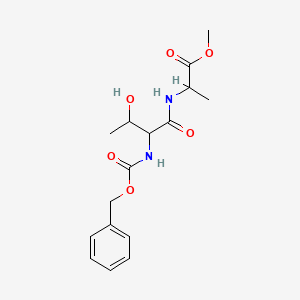

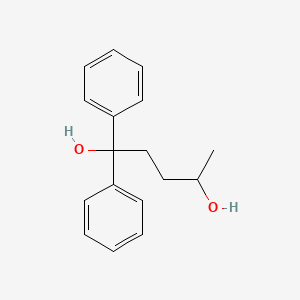


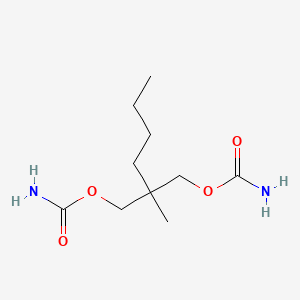

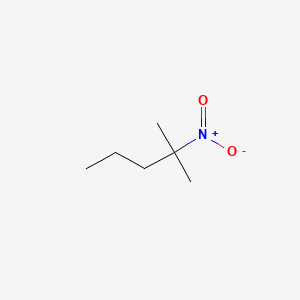
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
